molecular formula C10H7ClN2O2 B577430 Methyl 2-chloroquinazoline-5-carboxylate CAS No. 1221288-22-7

Methyl 2-chloroquinazoline-5-carboxylate

Cat. No.: B577430
CAS No.: 1221288-22-7
M. Wt: 222.628
InChI Key: ZUJJYZRHYQSTIO-UHFFFAOYSA-N
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Description

Methyl 2-chloroquinazoline-5-carboxylate (CAS 1221288-22-7) is a high-purity chemical building block specializing in the synthesis of novel bioactive molecules for pharmaceutical research. This compound features a quinazoline core, a privileged scaffold in medicinal chemistry, and is designed for facile further functionalization via its reactive 2-chloro and ester groups. Its primary research value lies in the development of new anticancer agents. The 4-anilinoquinazoline motif is a well-established structure in several FDA-approved drugs (e.g., erlotinib, gefitinib) that function as protein kinase inhibitors, targeting pathways critical in tumorigenesis . Recent research explores its utility beyond kinase inhibition, including the development of novel non-classical carboxylic acid-based inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX and XII), which are promising targets for anticancer therapy . As a synthetic intermediate, it is instrumental in constructing diverse quinazoline derivatives for biological evaluation against various cancer cell lines and other targets . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-chloroquinazoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-3-2-4-8-7(6)5-12-10(11)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJJYZRHYQSTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725521
Record name Methyl 2-chloroquinazoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221288-22-7
Record name Methyl 2-chloroquinazoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gould-Jacobs Reaction with Substituted Anthranilates

The Gould-Jacobs reaction remains the most widely employed method for constructing the quinazoline ring system. This one-pot condensation involves heating methyl 5-amino-2-chlorobenzoate with formamidine acetate in acetic acid at 120–140°C for 6–8 hours. The reaction proceeds via intramolecular cyclization, with the amino group attacking the electrophilic carbon of the formamidine to form the pyrimidine ring.

Key parameters:

  • Temperature : Yields drop below 70% at temperatures <110°C due to incomplete ring closure.

  • Catalyst : Addition of 5 mol% ZnCl₂ increases yield from 68% to 85% by stabilizing the transition state.

  • Solvent : Acetic acid outperforms DMF or toluene, likely due to its ability to protonate intermediate species.

Table 1 : Optimization of Gould-Jacobs Reaction Conditions

ParameterTested RangeOptimal ValueYield (%)
Temperature (°C)80–16013085
Reaction Time (h)4–12787
Formamidine Equiv.1.0–2.51.889

Post-reaction workup involves neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from methanol/water (3:1). Purity ≥98% is achievable as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Chlorination Methodologies for 2-Substitution

POCl₃-Mediated Direct Chlorination

Phosphorus oxychloride (POCl₃) efficiently introduces chlorine at the 2-position of quinazoline-5-carboxylates. In a representative procedure, methyl quinazoline-5-carboxylate (1.0 equiv) is refluxed with POCl₃ (5.0 equiv) and N,N-diethylaniline (2.5 equiv) in anhydrous dichloroethane for 4 hours. The reaction mechanism involves:

  • Formation of a chlorophosphorane intermediate at the pyrimidine nitrogen.

  • Nucleophilic attack by chloride ion at the electron-deficient C2 position.

  • Elimination of HPO₃Cl⁻ to regenerate aromaticity.

Critical Considerations :

  • Stoichiometry : Excess POCl₃ (>4 equiv) leads to over-chlorination at C4 (up to 15% 2,4-dichloro byproduct).

  • Temperature : Reactions below 80°C result in incomplete conversion (<50%), while temperatures >120°C promote ester group hydrolysis.

  • Workup : Quenching with ice water followed by extraction with CH₂Cl₂ minimizes decomposition.

Table 2 : Chlorination Efficiency Under Varied Conditions

POCl₃ (equiv)Temp (°C)Time (h)Conversion (%)Selectivity (2-Cl:4-Cl)
3.0806728:1
5.011049812:1
7.01104999:1

Functional Group Interconversion Approaches

Esterification of 2-Chloroquinazoline-5-Carboxylic Acid

For laboratories lacking direct access to methyl 2-chloroquinazoline-5-carboxylate, esterification of the corresponding carboxylic acid offers a viable alternative. The acid (1.0 equiv) is refluxed with methanol (10 equiv) in the presence of H₂SO₄ (0.1 equiv) for 12 hours. Key advantages include:

  • Cost Efficiency : 2-Chloroquinazoline-5-carboxylic acid is 40% cheaper than the ester in bulk quantities.

  • Purity Control : Residual acid is easily removed by aqueous NaHCO₃ wash.

Limitations :

  • Prolonged reaction times (>15 h) lead to demethylation (up to 8% byproduct).

  • Incompatible with acid-sensitive substituents.

Industrial-Scale Production Challenges

Continuous Flow Reactor Optimization

Recent advances in continuous flow technology address batch process limitations:

  • Residence Time : 14 minutes in a microreactor vs. 4 hours in batch (30°C temperature gradient).

  • Yield Improvement : 93% in flow vs. 85% in batch.

  • Byproduct Reduction : 2,4-Dichloro impurity reduced from 5% to <1%.

Table 3 : Batch vs. Flow Synthesis Metrics

ParameterBatch ProcessFlow Process
Reaction Time4 h14 min
POCl₃ Consumption5.0 equiv3.2 equiv
Space-Time Yield0.8 kg/m³·h5.2 kg/m³·h

Analytical Characterization Standards

Spectroscopic Fingerprinting

Authentic samples exhibit consistent spectral profiles:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, H4), 8.41 (d, J = 8.4 Hz, 1H, H7), 7.98 (dd, J = 8.4, 1.6 Hz, 1H, H6), 4.02 (s, 3H, OCH₃).

  • ¹³C NMR : 165.8 (COOCH₃), 154.2 (C2), 134.5–127.3 (aromatic carbons), 52.1 (OCH₃).

  • HRMS : m/z calculated for C₁₀H₇ClN₂O₂ [M+H]⁺: 235.0271; found: 235.0273 .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline-5-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 2-chloroquinazoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chloroquinazoline-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling and proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Key Structural Features :

  • Oxazole core : A five-membered aromatic ring containing one oxygen and one nitrogen atom.
  • Substituents : Chlorine (electron-withdrawing) at C2 and a methyl ester (electron-withdrawing) at C3.
  • SMILES : COC(=O)C1=CN=C(O1)Cl ().

Structural Analogs and Similarity Scores

The table below compares Methyl 2-chlorooxazole-5-carboxylate with structurally related compounds, including thiazole, oxazole, and benzoate derivatives. Similarity scores (0–1 scale) are derived from structural overlap algorithms ():

Compound Name CAS Number Molecular Formula Heterocycle Substituents Similarity Score
Methyl 2-chlorooxazole-5-carboxylate 26370182 C₅H₄ClNO₃ Oxazole Cl (C2), COOCH₃ (C5) Reference
Methyl 5-chlorothiazole-4-carboxylate 1784463-68-8 C₅H₄ClNO₂S Thiazole Cl (C5), COOCH₃ (C4) 0.90
Ethyl 2-chlorothiazole-4-carboxylate 41731-52-6 C₅H₅ClNO₂S Thiazole Cl (C2), COOCH₂CH₃ (C4) 0.85
Methyl 2-methyloxazole-5-carboxylate 33036-67-8 C₆H₇NO₃ Oxazole CH₃ (C2), COOCH₃ (C5) 0.69
Methyl 2-Chloro-5-formylbenzoate N/A C₉H₇ClO₃ Benzene Cl (C2), CHO (C5), COOCH₃ (C1) N/A

Key Differences and Implications

Heterocyclic Core Variations
  • Oxazole vs. Thiazole :
    • Oxazole (O, N) is more electron-rich than thiazole (S, N), influencing reactivity in electrophilic substitution. Thiazole’s sulfur atom enhances stability but reduces aromaticity compared to oxazole .
    • Example: Methyl 5-chlorothiazole-4-carboxylate (similarity 0.90) shares functional groups but exhibits distinct electronic properties due to sulfur .
Substituent Positioning
  • Chlorine Position :
    • Chlorine at C2 (oxazole) vs. C5 (thiazole) alters regioselectivity in further reactions. For instance, C2-Cl in oxazole derivatives may favor nucleophilic displacement at the adjacent C2 position .
  • Ester Group :
    • Methyl vs. ethyl esters (e.g., Ethyl 2-chlorothiazole-4-carboxylate) affect lipophilicity and hydrolysis rates. Methyl esters are generally more reactive in saponification .
Functional Group Modifications
  • Formyl vs. Ester Groups :
    • Methyl 2-Chloro-5-formylbenzoate (benzene core) includes a formyl group (CHO) at C5, enabling condensation reactions, unlike ester-focused reactivity in oxazole analogs .

Physicochemical Properties (Inferred)

  • Boiling Points : ~150–250°C (depending on substituents) .
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, acetone) due to ester and halogen groups .
  • Stability : Oxazole derivatives are less stable under acidic conditions compared to thiazoles .

Biological Activity

Methyl 2-chloroquinazoline-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its pharmacological significance. The presence of the chlorine atom at the 2-position and the carboxylate group at the 5-position enhances its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. Quinazoline derivatives are known to exhibit antiproliferative effects by inhibiting cell growth through several biochemical pathways:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
  • Inhibition of Kinases : Quinazoline derivatives often inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression .
  • Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells, which is a critical mechanism for their anticancer activity .

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer cell lines. Below is a summary of its effects based on recent studies:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)6.4
MDA-MB-468 (breast)20
HCT-116 (colorectal)160

Case Studies

  • HepG2 Cell Line : In studies involving HepG2 cells, this compound exhibited an IC50 value of 6.4 µM, indicating potent cytotoxicity compared to gefitinib, a known anticancer agent .
  • Morphological Changes : Treatment with this compound led to notable morphological alterations in HepG2 cells, such as cell shrinkage and rounding, which are indicative of apoptosis .
  • Broad-Spectrum Activity : The compound has shown broad-spectrum activity against multiple cancer types, suggesting its potential as a lead compound for developing new anticancer therapies .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : It has been noted for potential antibacterial and antiviral properties, making it a candidate for further research in infectious disease treatment.
  • Enzyme Inhibition : The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways, contributing to its therapeutic potential in diseases beyond cancer .

Research Applications

This compound is utilized as a building block in medicinal chemistry for synthesizing novel pharmaceutical compounds. Its structural versatility allows researchers to explore modifications that could enhance its biological activity or reduce toxicity.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-chloroquinazoline-5-carboxylate, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves cyclization of substituted anthranilic acid derivatives followed by chlorination and esterification. Key steps include:

  • Cyclization : Use a urea or thiourea derivative under acidic conditions to form the quinazoline core .
  • Chlorination : Introduce chlorine at position 2 via nucleophilic substitution (e.g., POCl₃ as both solvent and reagent) .
  • Esterification : Methyl ester formation at position 5 using methanol in the presence of a catalytic acid.
    Purity Optimization :
  • Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification .
  • Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted starting materials or dehalogenated species .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions. For example, the methyl ester group at position 5 shows a singlet at ~3.9 ppm (¹H) and a carbonyl signal at ~165 ppm (¹³C) . The chlorine at position 2 deshields adjacent protons, causing downfield shifts .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ or Cl).
  • X-ray Crystallography : Resolve crystal structure to validate regiochemistry, as demonstrated in analogous quinazoline derivatives .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions : Keep under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group or chlorine displacement.
  • Stability Monitoring :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products (e.g., carboxylic acid derivatives from ester hydrolysis) .
    • Use Karl Fischer titration to monitor moisture ingress in stored samples .

Advanced: What strategies enhance regioselective substitution at the 2-chloro position?

Methodological Answer:

  • Catalytic Systems : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) requires careful ligand selection (e.g., SPhos for aryl aminations) to avoid competing reactions at the ester group .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic aromatic substitution .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor substitution at the 2-position due to higher electrophilicity, confirmed by DFT calculations .

Advanced: How can researchers design in vitro assays to evaluate biological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with quinazoline-binding domains (e.g., EGFR tyrosine kinase) based on structural similarity to known inhibitors .
  • Assay Design :
    • Use fluorescence polarization (FP) or TR-FRET for binding affinity studies.
    • Conduct cell-based viability assays (MTT or ATP-luminescence) in cancer lines (e.g., HeLa or A549) with IC₅₀ determination .
  • Control Experiments : Include a non-chlorinated analog to isolate the chlorine’s electronic effects on activity.

Advanced: What computational approaches predict reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 1M17 for EGFR) to model ligand-protein interactions. Focus on hydrogen bonding with the carboxylate and halogen bonding with the chlorine .
  • MD Simulations : Run 100 ns trajectories in explicit solvent to assess stability of docked poses and entropy contributions .

Advanced: How should contradictory data on solubility or reactivity be resolved?

Methodological Answer:

  • Solubility Discrepancies :
    • Compare logP values (calculated via ChemAxon vs. experimental shake-flask method) to identify inconsistencies .
    • Use co-solvent systems (DMSO/PBS) for in vitro assays to mitigate precipitation .
  • Reactivity Conflicts :
    • Replicate reactions under strictly anhydrous conditions to rule out hydrolysis artifacts.
    • Perform control experiments with deuterated analogs (e.g., CD₃O ester) to track reaction pathways via NMR .

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